N-(2-chloro-4-fluorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core. Key structural attributes include:
- Core modification: A 9-(4-methylphenyl) substituent on the pyrazolo-triazolo-pyrazine scaffold, contributing to lipophilicity and steric bulk.
- Acetamide linkage: The 3-oxopyrazolo-triazolo-pyrazine moiety is connected via a methylene bridge to the acetamide group.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN6O2/c1-13-2-4-14(5-3-13)18-11-19-21-27-30(22(32)28(21)8-9-29(19)26-18)12-20(31)25-17-7-6-15(24)10-16(17)23/h2-11H,12H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLGSGPOYBSGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)F)Cl)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below highlights key structural differences and similarities between the target compound and related analogs:
Key Observations:
Core Structure: The pyrazolo-triazolo-pyrazine core (target and ) differs from pyrazolo-triazine () and pyrazolo-pyrimidine () in ring fusion and electronic properties.
Substituent Effects :
- Halogenation : The target compound’s 2-chloro-4-fluorophenyl group contrasts with ’s 3,4-dimethoxyphenyl group. Chlorine and fluorine atoms increase lipophilicity (logP ~3.0 inferred) compared to methoxy groups (logP 2.34 in ), impacting membrane permeability .
- Aromatic Substitutents : The 4-methylphenyl group on the target compound’s core introduces moderate lipophilicity, whereas ’s 4-fluorophenyl group balances polarity and metabolic stability .
Physicochemical Properties :
- logP : The target compound’s inferred logP (~3.0) suggests higher lipophilicity than ’s analog (logP 2.34), likely due to the chloro and methyl groups.
- Melting Point : Pyrazolo-pyrimidine derivatives () exhibit high melting points (>300°C), indicating strong crystalline packing, a trait possibly shared by the target compound due to its fused core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
